molecular formula C4H10ClNOS B6200330 (1,3-thiazolidin-2-yl)methanol hydrochloride CAS No. 2694727-95-0

(1,3-thiazolidin-2-yl)methanol hydrochloride

Cat. No.: B6200330
CAS No.: 2694727-95-0
M. Wt: 155.6
InChI Key:
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Description

(1,3-Thiazolidin-2-yl)methanol hydrochloride: is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-thiazolidin-2-yl)methanol hydrochloride typically involves the reaction of thioamides with aldehydes or ketones. One common method is the condensation of cysteamine with formaldehyde, followed by cyclization to form the thiazolidine ring . The reaction is usually carried out in an ethanol solvent at ambient temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

Chemistry: (1,3-Thiazolidin-2-yl)methanol hydrochloride is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties .

Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various commercial products .

Mechanism of Action

The mechanism of action of (1,3-thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, which can influence enzymatic activity and cellular processes. Additionally, the compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydroxymethyl group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in both research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,3-thiazolidin-2-yl)methanol hydrochloride involves the reaction of thiosemicarbazide with formaldehyde followed by reduction with sodium borohydride. The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Thiosemicarbazide", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Thiosemicarbazide is reacted with formaldehyde in the presence of a catalyst to form (1,3-thiazolidin-2-yl)formamide.", "Sodium borohydride is added to the reaction mixture to reduce the imine group in (1,3-thiazolidin-2-yl)formamide to form (1,3-thiazolidin-2-yl)methanol.", "The resulting product is then reacted with hydrochloric acid to form the hydrochloride salt of (1,3-thiazolidin-2-yl)methanol." ] }

CAS No.

2694727-95-0

Molecular Formula

C4H10ClNOS

Molecular Weight

155.6

Purity

95

Origin of Product

United States

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